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molecular formula C10H12N2O2 B8498590 2-Methyl-6-nitro-5-indanamine

2-Methyl-6-nitro-5-indanamine

Cat. No. B8498590
M. Wt: 192.21 g/mol
InChI Key: WFOCYKVBYORTPM-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A suspension of nitroacetamide 92 (3.79 g, 16.2 mmol) in EtOH (100 mL) and cHCl (14 mL) was stirred at reflux temperature for 4 h. The mixture was cooled and the EtOH evaporated. The mixture was diluted with water (100 mL) and the pH adjusted to 9 with cNH3. The mixture was extracted with DCM (3×50 mL) and the combined organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give nitroaniline 93 (3.01 g, 97%) as a red solid: mp (EtOAc/pet. ether) 100-101° C.; 1H NMR δ 7.89 (s, 1H, H-7), 6.61 (s, 1H, H-4), 5.99 (br s, 2H, NH2), 2.92-2.99 (m, 2H, CH2), 2.40-2.58 (m, 3H, H-2, CH2), 1.12 (d, J=6.5 Hz, 3H, CH3); 13C NMR δ 153.9, 144.3, 133.6, 131.3, 120.9, 113.6, 41.1, 39.6, 34.8, 20.4. Anal. calcd for C10H12N2O2: C, 62.5; H, 6.3; N, 14.6. Found: C, 62.6; H, 6.3; N, 14.5%.
Name
nitroacetamide
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:15]([O-:17])=[O:16])=[C:7]([NH:11]C(=O)C)[CH:8]=2)[CH2:3]1>CCO.[CH]Cl>[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:15]([O-:17])=[O:16])=[C:7]([NH2:11])[CH:8]=2)[CH2:3]1 |^3:20|

Inputs

Step One
Name
nitroacetamide
Quantity
3.79 g
Type
reactant
Smiles
CC1CC2=CC(=C(C=C2C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
14 mL
Type
solvent
Smiles
[CH]Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the EtOH evaporated
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/pet. ether

Outcomes

Product
Name
Type
product
Smiles
CC1CC2=CC(=C(C=C2C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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